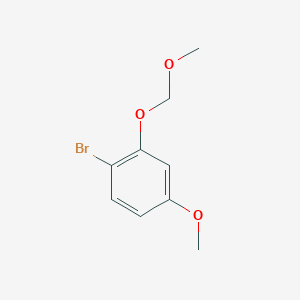

1-Bromo-4-methoxy-2-(methoxymethoxy)benzene

Overview

Description

1-Bromo-4-methoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H11BrO3 It is a derivative of benzene, featuring bromine, methoxy, and methoxymethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-methoxy-2-(methoxymethoxy)benzene. The reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

Substitution: Formation of 4-methoxy-2-(methoxymethoxy)benzene derivatives with different substituents.

Oxidation: Formation of 4-methoxy-2-(methoxymethoxy)benzaldehyde or 4-methoxy-2-(methoxymethoxy)benzoic acid.

Reduction: Formation of 4-methoxy-2-(methoxymethoxy)benzene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy and methoxymethoxy groups influence the compound’s reactivity and stability by donating electron density to the benzene ring, making it more susceptible to electrophilic attack .

In biological systems, the compound’s mechanism of action involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the nature of the biological activity being investigated .

Comparison with Similar Compounds

1-Bromo-4-methoxy-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

1-Bromo-4-methoxybenzene: Lacks the methoxymethoxy group, resulting in different reactivity and applications.

1-Bromo-2-methoxy-4-(methoxymethoxy)benzene: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene: Another isomer with distinct properties and uses.

Biological Activity

1-Bromo-4-methoxy-2-(methoxymethoxy)benzene is an organic compound characterized by a bromine atom and two methoxy groups attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 247.09 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The structural arrangement of this compound includes:

- A bromine atom at the para position.

- A methoxymethoxy group at the meta position.

This unique configuration may enhance its solubility and reactivity compared to similar compounds, potentially impacting its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 247.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 133730-24-2 |

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily in the realms of anti-inflammatory and anticancer properties.

Anticancer Activity

The compound has been explored for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, it may inhibit certain kinases or transcription factors, modulating cellular signaling pathways that are crucial for tumor growth.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:

- Inhibition of Enzymes : The compound may inhibit enzyme activity related to inflammatory processes or cancer cell growth.

- Modulation of Gene Expression : It could affect transcription factors that regulate genes involved in cell cycle progression and apoptosis.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of compounds related to this compound:

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory potential of methoxy-substituted phenolic compounds.

- Findings : Compounds exhibited significant inhibition of TNF-alpha production in vitro, suggesting potential therapeutic applications for inflammatory diseases.

-

Anticancer Screening :

- Objective : To assess the cytotoxic effects of substituted benzene derivatives on cancer cell lines.

- Findings : Several analogs demonstrated selective cytotoxicity against breast and colon cancer cells, with mechanisms involving apoptosis induction.

-

Synthesis and Biological Evaluation :

- Objective : To synthesize new derivatives of brominated methoxybenzenes and evaluate their biological activities.

- Findings : New derivatives showed enhanced activity against various cancer cell lines compared to their parent compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene, and how can yields be maximized?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and protection/deprotection strategies. Key steps include:

- Halogenation : Bromination of a methoxymethoxy-substituted benzene precursor using N-bromosuccinimide (NBS) in acetonitrile, achieving 50–70% yields .

- Protection/Deprotection : Methoxymethoxy (MOM) groups are introduced using chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH) to protect hydroxyl intermediates .

- Optimization : Reaction purity can be improved via silica gel column chromatography (hexane/ethyl acetate eluent) . For higher yields, ensure anhydrous conditions and stoichiometric control of halogenating agents .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic proton signals between δ 6.8–7.5 ppm (split due to substituents). Methoxymethoxy groups show singlet peaks at δ 3.3–3.5 ppm (OCH3) and δ 4.6–5.0 ppm (OCH2O) .

- ¹³C NMR : Aromatic carbons appear at 110–150 ppm; methoxy carbons at ~55–60 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) at m/z 247.09 (calculated for C9H11BrO3) confirm molecular weight .

Q. What are common reactions involving this compound in organic synthesis?

- Methodological Answer :

- Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura cross-coupling with boronic acids (e.g., aryl/vinyl) using Pd(PPh3)4 catalysts .

- Electrophilic Aromatic Substitution : The methoxymethoxy group directs incoming electrophiles (e.g., nitration) to specific ring positions .

- Deprotection : Acidic hydrolysis (HCl/MeOH) removes the MOM group, yielding phenolic intermediates for further functionalization .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in modifying the benzene ring of this compound?

- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. For example:

- Meta-Directing Effects : The bromine atom deactivates the ring, directing electrophiles to the para position relative to the methoxymethoxy group .

- Comparative Analysis :

| Compound | Substituent Pattern | Reactivity Profile |

|---|---|---|

| This compound | Bromine (deactivating), MOM (activating) | Electrophiles target C5 position |

| 1-Bromo-2-chloro-4-methoxybenzene | Bromine, chlorine (both deactivating) | Reduced reactivity at C5 |

| Computational tools like density functional theory (DFT) can predict electron density distributions to guide synthetic planning . |

Q. What computational modeling approaches are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies, identifying reactive sites. The bromine atom lowers HOMO energy (-6.2 eV), reducing nucleophilicity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Parameters from PubChem (e.g., InChIKey: DIZPEZNNOODNQE) enable accurate force field assignments .

Q. How can researchers investigate the biological activity of this compound despite limited published data?

- Methodological Answer :

- Analog-Based Inference : Compare with structurally similar compounds (e.g., halogenated methoxybenzenes) known for antimicrobial or anticancer activity .

- In Vitro Assays : Test against Candida albicans (common in antifungal studies) using broth microdilution (MIC values <50 µg/mL suggest potency) .

- Targeted Binding Studies : Use surface plasmon resonance (SPR) to measure interactions with cytochrome P450 enzymes, leveraging bromine’s electrophilic nature .

Q. How should researchers resolve contradictions in reported synthesis yields (e.g., 50% vs. 70%)?

- Methodological Answer : Yield discrepancies often arise from:

- Reaction Scale : Smaller scales (<1 mmol) may suffer from inefficiencies in mixing or heat transfer .

- Purification Methods : Column chromatography (vs. distillation) improves purity but reduces recovered yield .

- Catalyst Loading : Pd-based catalysts in cross-coupling reactions require strict control (1–5 mol%) to avoid side reactions .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

Properties

IUPAC Name |

1-bromo-4-methoxy-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-11-6-13-9-5-7(12-2)3-4-8(9)10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMWLFUFEZBNAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.